Cas no 2227742-49-4 (rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid)

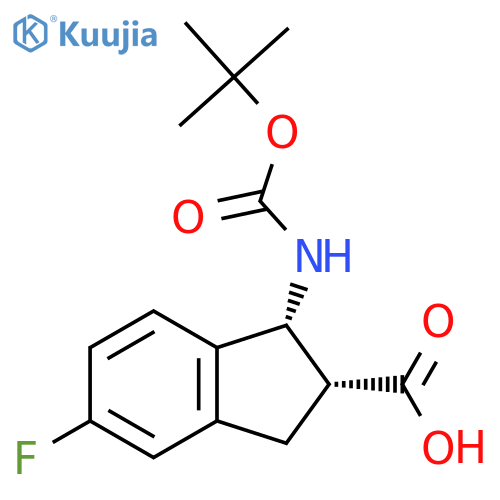

2227742-49-4 structure

商品名:rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

- rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

- EN300-1278405

- 2227742-49-4

-

- インチ: 1S/C15H18FNO4/c1-15(2,3)21-14(20)17-12-10-5-4-9(16)6-8(10)7-11(12)13(18)19/h4-6,11-12H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-,12+/m1/s1

- InChIKey: QIMLUTMGVQXOPA-NEPJUHHUSA-N

- ほほえんだ: FC1C=CC2=C(C=1)C[C@@H](C(=O)O)[C@H]2NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 295.12198622g/mol

- どういたいしつりょう: 295.12198622g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 75.6Ų

rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1278405-1.0g |

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

2227742-49-4 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1278405-250mg |

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

2227742-49-4 | 250mg |

$1196.0 | 2023-10-01 | ||

| Enamine | EN300-1278405-10000mg |

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

2227742-49-4 | 10000mg |

$5590.0 | 2023-10-01 | ||

| Enamine | EN300-1278405-2500mg |

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

2227742-49-4 | 2500mg |

$2548.0 | 2023-10-01 | ||

| Enamine | EN300-1278405-5000mg |

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

2227742-49-4 | 5000mg |

$3770.0 | 2023-10-01 | ||

| Enamine | EN300-1278405-500mg |

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

2227742-49-4 | 500mg |

$1247.0 | 2023-10-01 | ||

| Enamine | EN300-1278405-50mg |

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

2227742-49-4 | 50mg |

$1091.0 | 2023-10-01 | ||

| Enamine | EN300-1278405-100mg |

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

2227742-49-4 | 100mg |

$1144.0 | 2023-10-01 | ||

| Enamine | EN300-1278405-1000mg |

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

2227742-49-4 | 1000mg |

$1299.0 | 2023-10-01 |

rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

2227742-49-4 (rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid) 関連製品

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量